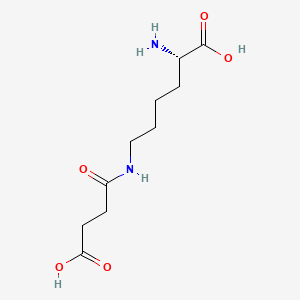

N6-Succinyllysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N6-Succinyllysine is a bioactive chemical with the molecular formula C10H18N2O5 . It is a type of protein post-translational modification (PTM) that can play important roles in a variety of cellular processes .

Synthesis Analysis

Lysine succinylation is a novel, broad-spectrum, dynamic, non-enzymatic protein post-translational modification . The succinyllysine residue was initially identified by mass spectrometry and protein sequence alignment . The succinylation level of GLS K311 increases when oxidative stress counteracts stress, thereby promoting the survival and proliferation of pancreatic ductal adenocarcinoma tumor cells .

Molecular Structure Analysis

The molecular weight of N6-Succinyllysine is 246.26 g/mol . The IUPAC name is (2 S )-2-amino-6- (3-carboxypropanoylamino)hexanoic acid . The InChIKey is ZAFOVBXOMIXMTH-ZETCQYMHSA-N .

Chemical Reactions Analysis

Succinylation is essential for the regulation of protein function and control of various signaling and regulatory pathways . It is involved in several life activities, including glucose metabolism, amino acid metabolism, fatty acid metabolism, ketone body synthesis, and reactive oxygen species clearance, by regulating protease activity and gene expression .

Physical And Chemical Properties Analysis

N6-Succinyllysine has a density of 1.3±0.1 g/cm^3 . Its boiling point is 577.9±50.0 °C at 760 mmHg . The vapor pressure is 0.0±3.5 mmHg at 25°C . The enthalpy of vaporization is 94.5±6.0 kJ/mol . The flash point is 303.3±30.1 °C .

Wissenschaftliche Forschungsanwendungen

Role in Fungal Biology

N6-Succinyllysine (Ksuc) plays a crucial role in the biology of fungi . It is a post-translational modification (PTM) characterized by the addition of a succinyl group to a lysine residue, which induces substantial alteration in the chemical and structural properties of the affected protein . This chemical alteration is reversible, dynamic in nature, and evolutionarily conserved . It has been found to be significant in various biological processes, encompassing normal physiological functions and the development of certain pathological processes and metabolites .

Impact on Protein Functionality

Ksuc is a type of PTM that can significantly impact protein functionality . It can control various cellular processes and secondary metabolites (SMs) in fungi . The succinyl group alters the chemical and structural properties of the protein, which can have profound effects on its function .

Role in Metabolic Processes

Ksuc is known to participate in various cellular processes, especially in metabolic processes . Proteins related to metabolic processes are more likely to be succinylated . For instance, proteins associated with the glycolysis/gluconeogenesis and citrate cycle (TCA cycle) pathway were found to be more likely to be succinylated .

Involvement in Quorum Sensing

Ksuc plays a pivotal role in the quorum sensing of Staphylococcus epidermidis . Quorum sensing is a system of stimulus and response correlated to population density. It is crucial for the formation of biofilms, a major factor in the pathogenicity of S. epidermidis .

Role in Energy Metabolism

Ksuc has been found to play a significant role in energy metabolism . Succinylation of certain proteins can affect their role in energy production and utilization .

Potential Therapeutic Applications

Understanding the role of Ksuc in various biological processes can pave the way for innovative approaches in various clinical contexts . For instance, it can potentially be used in the management of mycotoxins .

Wirkmechanismus

Lysine succinylation is a newly identified protein post-translational modification that is reversible, dynamic, and evolutionarily conserved . It has been comprehensively studied in both bacterial and mammalian cells . Many studies have confirmed that succinylation plays a role in tumorigenesis by creating tissue heterogeneity, and can promote or inhibit various cancers via the regulation of different substrate targets or signaling pathways .

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-(3-carboxypropanoylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c11-7(10(16)17)3-1-2-6-12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFOVBXOMIXMTH-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CCC(=O)O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)CCC(=O)O)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Succinyllysine | |

CAS RN |

52685-16-2 |

Source

|

| Record name | N6-Succinyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052685162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-SUCCINYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LH35AJA5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B609315.png)

![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)

![(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B609326.png)

![7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-({3-[(pyrrolidin-1-yl)methyl]phenyl}amino)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B609327.png)